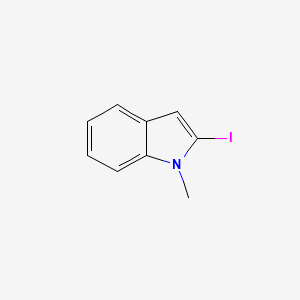

2-Iodo-1-methyl-1H-indole

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-iodo-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRGNTREXMXYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453953 | |

| Record name | 1H-Indole, 2-iodo-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75833-63-5 | |

| Record name | 1H-Indole, 2-iodo-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Iodo-1-methyl-1H-indole

Part 1: Executive Summary & Introduction

This technical guide provides researchers, scientists, and drug development professionals with a detailed and practical overview of robust synthetic routes to 2-iodo-1-methyl-1H-indole. This compound is a valuable heterocyclic building block, serving as a critical intermediate for introducing the 1-methylindol-2-yl moiety into complex molecules through cross-coupling reactions. The regioselective functionalization of the indole core at the C2 position is a non-trivial synthetic challenge due to the intrinsic electronic preference for electrophilic attack at the C3 position.

This document moves beyond a simple recitation of procedures. It is structured to provide deep mechanistic insight and a clear rationale for the methodological choices presented. We will explore two primary, field-proven strategies: A) Decarboxylative Iodination of a carboxylic acid precursor, and B) Directed Ortho-Metalation followed by electrophilic quench. Each method is presented with a self-validating, step-by-step protocol, quantitative data tables, and safety considerations to ensure scientific integrity and reproducibility.

Part 2: Foundational Concepts

Synthesis of the Key Precursor: 1-Methyl-1H-indole-2-carboxylic acid

Both primary methods described herein can originate from a common advanced precursor, 1-methyl-1H-indole-2-carboxylic acid. Its preparation is a foundational first step. The synthesis typically involves the N-methylation of an indole-2-carboxylate ester, followed by saponification.

Protocol: Synthesis of 1-Methyl-1H-indole-2-carboxylic acid

This two-step procedure starts with the commercially available ethyl 1H-indole-2-carboxylate.

Step 1: N-Methylation of Ethyl 1H-indole-2-carboxylate

-

To a stirred solution of ethyl 1H-indole-2-carboxylate (1.0 equiv) in acetone or N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

-

Add dimethyl sulfate ((CH₃)₂SO₄, ~1.5 equiv) or methyl iodide (CH₃I, ~1.5 equiv) dropwise at room temperature.

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The resulting residue (crude ethyl 1-methyl-1H-indole-2-carboxylate) can be purified by column chromatography or used directly in the next step.

Step 2: Saponification to the Carboxylic Acid

-

Dissolve the crude ester from the previous step in a mixture of ethanol or methanol and water.

-

Add sodium hydroxide (NaOH, 2.0-5.0 equiv) and heat the mixture to reflux for 2-4 hours.

-

Cool the solution to room temperature and remove the alcohol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid (HCl), which will cause the product to precipitate.[1]

-

Filter the white precipitate, wash with cold water, and dry under vacuum to yield 1-methyl-1H-indole-2-carboxylic acid.[2]

The Challenge of Regioselectivity in Indole Iodination

The indole ring is an electron-rich heterocycle. Electrophilic aromatic substitution is the most common reaction class for its functionalization. The highest occupied molecular orbital (HOMO) has the greatest electron density at the C3 position, making it the most nucleophilic site. Direct electrophilic attack on an N-substituted indole almost invariably occurs at C3. Therefore, to achieve C2 substitution, a synthetic strategy must be employed to override this natural reactivity. The methods presented in this guide achieve this through precursor-directed synthesis (Method A) or by reversing the polarity via metalation (Method B).

Part 3: Synthetic Methodologies & Protocols

Method A: Decarboxylative Iodination

This elegant method leverages the stability of the C2-carbanion intermediate formed upon decarboxylation to direct the electrophilic iodine source to the desired position. The strategy, adapted from the work of Bergman and Venemalm on related indole systems, is robust and avoids the use of strong organometallic bases.[3][4]

Causality & Logic:

The reaction is initiated by treating 1-methyl-1H-indole-2-carboxylic acid with an iodinating agent in a suitable solvent. The mechanism likely involves the formation of an intermediate acyl hypoiodite or a related species. Upon gentle heating, this intermediate undergoes decarboxylation, releasing CO₂ and forming a transient 1-methylindol-2-yl anion. This anion is immediately trapped by an electrophilic iodine species in the reaction mixture to yield the C2-iodinated product. The irreversibility of the decarboxylation step drives the reaction to completion.

Detailed Experimental Protocol (Method A)

-

To a solution of 1-methyl-1H-indole-2-carboxylic acid (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add N-Iodosuccinimide (NIS, 1.1-1.5 equiv).

-

Stir the mixture at room temperature for 30 minutes.

-

Gently heat the reaction to 50-70 °C. Monitor the evolution of gas (CO₂) and the progress of the reaction by TLC.

-

Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (to quench excess iodine), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Quantitative Data (Method A)

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 1-Methyl-1H-indole-2-carboxylic acid | 175.18 | 10.0 | 1.0 | 1.75 g |

| N-Iodosuccinimide (NIS) | 224.98 | 12.0 | 1.2 | 2.70 g |

| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 50 mL |

Expected Yield: 70-85%

Method B: Directed Ortho-Metalation (DoM) & Iodination

This classic organometallic approach offers a powerful and direct route to C2-functionalization by inverting the electronic character of the C2 position from nucleophilic to electrophilic. By deprotonating the C2 position with a strong base, a potent nucleophilic organolithium species is formed, which then readily reacts with an electrophilic iodine source.

Causality & Logic:

The N-methyl group on the indole ring prevents deprotonation at the nitrogen atom. The C2 proton is the most acidic of the remaining C-H bonds on the pyrrole ring due to the inductive effect of the adjacent nitrogen. Treatment with a strong, non-nucleophilic base like tert-butyllithium at low temperature selectively removes this proton, generating 2-lithio-1-methyl-1H-indole. This intermediate is a powerful nucleophile. The subsequent addition of molecular iodine (I₂), an electrophile, results in a rapid and clean quench to form the C-I bond at the C2 position.[5]

Detailed Experimental Protocol (Method B)

CAUTION: This procedure uses pyrophoric tert-butyllithium and must be performed under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and proper Schlenk techniques.

-

Dissolve 1-methyl-1H-indole (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a thermometer, magnetic stirrer, and argon inlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add tert-butyllithium (t-BuLi, 1.1 equiv, typically 1.7 M in pentane) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

In a separate flask, prepare a solution of iodine (I₂, 1.2 equiv) in anhydrous THF.

-

Add the iodine solution dropwise to the cold, stirred organolithium solution. A color change will be observed as the iodine is consumed.

-

After the addition is complete, allow the reaction to stir at -78 °C for an additional 30 minutes, then slowly warm to room temperature.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Quantitative Data (Method B)

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 1-Methyl-1H-indole | 131.17 | 10.0 | 1.0 | 1.31 g |

| tert-Butyllithium (1.7 M) | 64.06 | 11.0 | 1.1 | 6.5 mL |

| Iodine (I₂) | 253.81 | 12.0 | 1.2 | 3.04 g |

| Anhydrous THF | 72.11 | - | - | 100 mL |

Expected Yield: 75-90%

Part 4: Visualization of Mechanisms & Workflows

Overall Synthetic Workflow

Caption: Overall workflow for the synthesis of this compound.

Mechanism: Decarboxylative Iodination (Method A)

Caption: Mechanism for Method B.

Part 5: Conclusion and Future Perspectives

This guide has detailed two reliable and distinct methodologies for the targeted synthesis of this compound, a key synthetic intermediate. Method A, Decarboxylative Iodination , offers a robust route that avoids harsh organometallic reagents, making it suitable for broader applications and scale-up. Method B, Directed Ortho-Metalation , provides a classic and highly efficient organometallic strategy that is direct and high-yielding, provided the necessary anhydrous and anaerobic conditions are met.

The choice between these methods will depend on the specific constraints of the laboratory, including available reagents, equipment for handling air-sensitive compounds, and the scale of the synthesis. Both protocols represent validated systems for overcoming the inherent C3-selectivity of the indole ring. Future research may focus on developing catalytic C-H activation methods for the direct C2-iodination of N-methylindole, which could offer even greater step-economy, though such methods are not yet standard practice for this specific transformation.

Part 6: References

-

PrepChem. (n.d.). Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. Retrieved from [Link]

-

Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 2-methyl-1H-indole-5-carboxylate. Organic Syntheses, 53, 60. doi:10.15227/orgsyn.053.0060. Available at: [Link]

-

Bergman, J., & Venemalm, L. (1992). Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. The Journal of Organic Chemistry, 57(8), 2495–2497. doi:10.1021/jo00034a058. Available at: [Link]

-

Hans Publishers. (2016). Bergman, J. and Venemalm, L. (1992) Efficient Synthesis of 2-Chloro-, 2-Bromo-, and 2-Iodoindole. The Journal of Organic Chemistry, 57, 2495-2497. Retrieved from [Link]

-

Al-Hiari, Y. M., Al-Mazari, M. M., & Qaisi, A. M. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. doi:10.3390/molecules21030333. Available at: [Link]

-

Potts, K. T., & Saxton, J. E. (1963). 1-Methylindole. Organic Syntheses, 4, 632. doi:10.15227/orgsyn.033.0068. Available at: [Link]

-

Liu, Y., & Gribble, G. W. (2002). Selective lithiation of 2,3-dibromo-1-methylindole. A synthesis of 2,3-disubstituted indoles. Tetrahedron Letters, 43(40), 7135–7137. doi:10.1016/s0040-4039(02)01710-0. Available at: [Link]

Sources

- 1. 1-methyl-5-nitro-1H-indole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 1-甲基吲哚-2-甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. hanspub.org [hanspub.org]

- 5. Sci-Hub. Selective lithiation of 2,3-dibromo-1-methylindole. A synthesis of 2,3-disubstituted indoles / Tetrahedron Letters, 2002 [sci-hub.box]

physical and chemical properties of 2-Iodo-1-methyl-1H-indole

An In-depth Technical Guide to 2-Iodo-1-methyl-1H-indole: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique structural architecture, featuring a reactive carbon-iodine bond at the C2 position of the N-methylated indole scaffold, renders it an exceptionally versatile intermediate for the construction of complex molecular entities. The indole nucleus itself is a privileged scaffold, frequently found in a vast array of natural products and pharmaceuticals, underscoring the significance of its functionalized derivatives.[1][2] This technical guide provides an in-depth exploration of the , detailed protocols for its synthesis, and a comprehensive overview of its reactivity. Particular emphasis is placed on its application as a precursor in transition-metal-catalyzed cross-coupling reactions—a cornerstone of modern drug development for generating novel compounds with significant therapeutic potential.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a synthetic intermediate is critical for its effective use in experimental workflows, from reaction setup to purification and storage. This section details the known physical characteristics and predicted spectroscopic signatures of this compound.

Physical and Chemical Properties

The key identifying and physical properties of this compound are summarized in the table below. While the boiling point is documented, a definitive melting point is not consistently reported in publicly available literature, which is a common occurrence for specialized synthetic intermediates that may be generated and used in situ or are often liquids or low-melting solids at room temperature.

| Property | Value | Source(s) |

| IUPAC Name | 2-iodo-1-methylindole | [] |

| CAS Number | 75833-63-5 | [][4] |

| Molecular Formula | C₉H₈IN | [][4] |

| Molecular Weight | 257.07 g/mol | [][4] |

| Boiling Point | 325.3 ± 15.0 °C at 760 mmHg | [5] |

| Melting Point | Not reported in literature | [6] |

| Appearance | Expected to be a liquid or low-melting solid | - |

| Solubility | Predicted to have low solubility in water | - |

Predicted Spectroscopic Features

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly informative.

-

N-CH₃: A sharp singlet peak is anticipated around δ 3.7-4.0 ppm, corresponding to the three protons of the N-methyl group.

-

Aromatic Protons (H4-H7): A complex multiplet pattern between δ 7.0-7.8 ppm would arise from the four protons on the benzene portion of the indole ring.

-

Indole H3: A distinct singlet is expected for the proton at the C3 position, likely appearing around δ 6.5-6.7 ppm. The absence of adjacent protons results in a singlet, which is a key diagnostic signal.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine distinct signals corresponding to each carbon atom in the molecule.

-

N-CH₃: A signal around δ 30-35 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-140 ppm).

-

C2 (Iodo-substituted): The carbon bearing the iodine atom (C2) is expected to have a significantly shifted signal, appearing far upfield (low ppm value, potentially δ 80-95 ppm) due to the heavy atom effect of iodine. This is a highly characteristic feature.

-

C3: The C3 carbon signal would appear in the typical aromatic region.

-

-

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum should show a prominent molecular ion peak ([M]⁺) at m/z = 257.

-

A characteristic fragmentation pattern would likely involve the loss of an iodine atom ([M-I]⁺) at m/z = 130, which may represent the base peak.

-

-

Infrared (IR) Spectroscopy:

-

C-H stretching (aromatic): Peaks observed above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks observed just below 3000 cm⁻¹ for the N-methyl group.

-

C=C stretching (aromatic): Characteristic absorptions in the 1450-1600 cm⁻¹ region.

-

The absence of an N-H stretching band (typically ~3400 cm⁻¹) confirms the N-methylation of the indole ring.

-

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound requires a regioselective approach to introduce the iodine atom at the C2 position. The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position. Therefore, direct iodination with electrophilic iodine sources typically yields the 3-iodo derivative. To achieve C2 iodination, a strategy involving directed ortho-metalation is employed. This involves deprotonation at the C2 position with a strong base, followed by quenching the resulting anion with an iodine source.

Causality of the Synthetic Strategy

The proton at the C2 position of an N-substituted indole is less acidic than the N-H proton of an unsubstituted indole but can be removed by a sufficiently strong organolithium base, such as n-butyllithium (n-BuLi). The N-methyl group is crucial here; it protects the nitrogen, preventing N-deprotonation and directing the base to the desired C2 position. Once the C2-lithio species is formed, it acts as a potent nucleophile that readily reacts with molecular iodine (I₂) to furnish the target compound with high regioselectivity.

Detailed Experimental Protocol: C2-Iodination of 1-Methylindole

This protocol is a representative procedure based on established methods for the C2-functionalization of indoles.

Materials:

-

1-Methylindole

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

Iodine (I₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-methylindole (1.0 eq.). Dissolve the indole in anhydrous THF (approx. 0.2 M concentration).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the C2-lithiated indole.

-

Iodination: In a separate flask, dissolve iodine (1.2 eq.) in anhydrous THF. Add this iodine solution dropwise to the cold (-78 °C) lithiated indole solution. The dark color of the iodine should dissipate upon addition.

-

Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), water, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield this compound.

Caption: A step-by-step workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies almost entirely in the reactivity of its carbon-iodine bond. The C(sp²)-I bond is susceptible to a wide range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably those catalyzed by transition metals like palladium.[7] This capability allows chemists to use this compound as a linchpin, introducing diverse molecular fragments at the C2 position of the indole core. This is a fundamental strategy in drug discovery for building molecular libraries and performing structure-activity relationship (SAR) studies.

Core Directive: A Scaffold for Cross-Coupling Reactions

The C2-iodo functionality serves as an excellent "handle" for numerous palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis due to their reliability, functional group tolerance, and broad scope. Key examples include:

-

Suzuki Coupling: Reaction with boronic acids or esters (R-B(OR)₂) to form C-C bonds, introducing new aryl or vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes (R-C≡CH) to introduce alkynyl moieties, which are valuable for creating rigid linkers or as precursors for further transformations.

-

Heck Coupling: Reaction with alkenes to form new C-C bonds, yielding vinyl-substituted indoles.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to 2-aminoindole derivatives.

-

Stille Coupling: Reaction with organostannanes (R-SnR'₃) to form C-C bonds.

The ability to execute these diverse transformations allows for the systematic modification of the indole scaffold, enabling researchers to fine-tune the steric and electronic properties of a lead compound to optimize its pharmacological activity, selectivity, and pharmacokinetic profile.

Caption: Versatility of this compound in palladium-catalyzed reactions.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols must be strictly followed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like 1-methylindole and other iodo-aromatics provide a strong basis for safe handling procedures.

-

Health Hazards: The compound is expected to be an irritant to the skin, eyes, and respiratory system.[4] Ingestion and inhalation should be avoided.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling should be performed inside a certified chemical fume hood to prevent inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors. It is recommended to handle the product in a closed system or with appropriate exhaust ventilation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended to minimize degradation.

-

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not allow the chemical to enter the environment.

References

-

PubChem. 1H-Indole, 2-iodo-1-methyl- (CID 11065059). National Center for Biotechnology Information. Available from: [Link]

- Takano, H., et al. (2008). Synthesis of 1H-isoindoles by iodoamination of 2-vinylbenzylidenamines. Tetrahedron Letters, 49(12), 1977-1980.

- ACS Publications. (2016).

-

Sunway Pharm Ltd. This compound - CAS:75833-63-5. Available from: [Link]

- MDPI. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules.

- PubChem. 1H-Indole, 2-iodo-1-methyl-.

- NIH. (2015). Biomedical Importance of Indoles. PMC.

- MDPI. (2024).

- NIH. (2023). Development and Application of Indolines in Pharmaceuticals. PMC.

- Bentham Science. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis.

Sources

- 1. 1H-Indole, 2-iodo-1-methyl- | C9H8IN | CID 11065059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 4. This compound | 75833-63-5 [chemicalbook.com]

- 5. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Iodo-1-methyl-1H-indole: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its versatile structure is a privileged scaffold in drug design, with indole derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Among the functionalized indoles, halogenated derivatives, particularly iodo-indoles, serve as exceptionally versatile synthetic intermediates. The carbon-iodine bond at strategic positions on the indole ring provides a reactive handle for introducing molecular complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions. This guide focuses on a key building block, 2-Iodo-1-methyl-1H-indole , providing an in-depth overview of its chemical properties, a detailed synthesis protocol, and its critical applications in contemporary organic synthesis and drug development.

Core Compound Identification

Chemical Structure:

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

CAS Number: 75833-63-5[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, handling, and use in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 75833-63-5 | [3] |

| Molecular Formula | C₉H₈IN | [3] |

| Molecular Weight | 257.07 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 1-Methyl-2-iodoindole, N-Methyl-2-iodoindole | |

| Physical State | Solid (typical) | |

| Boiling Point | 325.3 ± 15.0 °C at 760 mmHg (Predicted) | |

| Canonical SMILES | CN1C2=CC=CC=C2C=C1I | |

| InChI Key | IGRGNTREXMXYAP-UHFFFAOYSA-N |

While experimental NMR spectra are not widely published, analysis of similar structures allows for the prediction of characteristic chemical shifts. In the ¹H NMR spectrum, the N-methyl protons would appear as a singlet, typically in the range of 3.7-3.9 ppm. The proton at the C3 position would be a singlet around 6.5-6.7 ppm, and the aromatic protons on the benzene ring would appear in the region of 7.0-7.6 ppm. In the ¹³C NMR spectrum, the C2 carbon bearing the iodine would be significantly shifted upfield due to the heavy atom effect, appearing in the range of 85-95 ppm.[4]

Strategic Synthesis of this compound

The synthesis of this compound is most effectively approached via a two-step sequence starting from commercially available indole. This strategy involves the N-methylation of the indole ring, followed by regioselective iodination at the C2 position. This approach offers high yields and good control over the final product.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Experimental Protocol

Part 1: Synthesis of 1-Methyl-1H-indole (Intermediate)

This procedure is adapted from established methods for the N-alkylation of indoles.[2][5]

-

Reagents and Equipment:

-

Indole

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium hydroxide (KOH)

-

Methyl iodide (MeI) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

-

-

Step-by-Step Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add indole (1.0 eq).

-

Add anhydrous DMF (or THF) to dissolve the indole.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases and a solution of the indolide anion is formed.

-

Cool the reaction mixture back to 0 °C.

-

Add methyl iodide (1.2 eq) dropwise via a dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-methyl-1H-indole as a clear oil.

-

Part 2: Synthesis of this compound (Final Product)

This step involves the regioselective iodination of 1-methyl-1H-indole at the C2 position. The C2 proton of N-alkyl indoles is the most acidic, allowing for deprotonation followed by electrophilic quench with iodine.[6]

-

Reagents and Equipment:

-

1-Methyl-1H-indole (from Part 1)

-

n-Butyllithium (n-BuLi), solution in hexanes

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry ice/acetone bath, syringe for n-BuLi transfer

-

-

Step-by-Step Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 1-methyl-1H-indole (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution may change color, indicating the formation of the 2-lithio-1-methylindole intermediate.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous THF.

-

Slowly add the iodine solution to the reaction mixture at -78 °C. The dark color of the iodine will dissipate as it reacts.

-

After the addition is complete, allow the reaction to stir at -78 °C for another hour, then slowly warm to room temperature.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

-

Key Applications in Drug Development and Organic Synthesis

The primary utility of this compound in the context of drug development is its role as a versatile building block in palladium-catalyzed cross-coupling reactions. The C-I bond at the 2-position is an excellent electrophilic partner for reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in modern medicinal chemistry for constructing complex molecular architectures from simpler precursors.

Suzuki-Miyaura Coupling: Formation of 2-Arylindoles

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7][8] Coupling this compound with various aryl or heteroaryl boronic acids provides a direct route to 2-substituted-1-methylindoles, which are prevalent motifs in pharmacologically active molecules.

Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.

-

Causality: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable base (e.g., Na₂CO₃, K₃PO₄) is critical. The base activates the boronic acid, facilitating the transmetalation step, which is often the rate-determining step in the catalytic cycle.[8] The reaction's reliability and functional group tolerance make it a preferred method for late-stage functionalization in drug synthesis.

Heck Coupling: Synthesis of 2-Alkenylindoles

The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes.[9] Using this compound, chemists can synthesize 2-alkenylindoles, which are precursors to a variety of complex heterocyclic systems and can themselves possess biological activity.

Caption: Mechanism of the Heck cross-coupling reaction.

-

Expertise: The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N) to neutralize the HI generated during the catalytic cycle.[10] The regioselectivity and stereoselectivity of the alkene product are key considerations, with the trans isomer usually being the major product.

Sonogashira Coupling: Access to 2-Alkynylindoles

The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne.[11] This reaction, when applied to this compound, provides a powerful method for synthesizing 2-alkynylindoles. These products are highly valuable intermediates that can undergo further transformations, such as cycloadditions or reductions, to generate diverse molecular scaffolds.

-

Trustworthiness: The Sonogashira reaction is a self-validating system; its success relies on the synergistic action of a palladium catalyst and a copper(I) co-catalyst (typically CuI).[12] The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. An amine base is used both as the solvent and to neutralize the hydrohalic acid byproduct.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Based on safety data for similar iodo-organic compounds, it should be considered an irritant to the skin, eyes, and respiratory system. Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere to prevent degradation.

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance is rooted in the reactivity of its C-I bond. The synthetic protocols outlined in this guide provide a reliable pathway to this compound, opening the door to a wide array of complex indole derivatives through well-established palladium-catalyzed cross-coupling reactions. For researchers in drug discovery and development, mastering the synthesis and application of such building blocks is essential for the efficient construction of novel molecular entities with therapeutic potential.

References

-

PubChem. 1H-Indole, 2-iodo-1-methyl-. National Center for Biotechnology Information. [Link]

-

Mamone, M., Gentile, G., Dosso, J., Prato, M., & Filippini, G. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 575–581. [Link]

-

The Royal Society of Chemistry. Supplementary Information for Catalytic Methylation of Indoles.[Link]

-

ResearchGate. 1H and (b) 13C NMR spectra recorded for the mono-iodo derivative of II.[Link]

-

Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]

-

Saha, S., & Gribble, G. W. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols. ACS Omega, 4(7), 12343–12353. [Link]

-

Choshi, T., et al. (2008). Synthesis of 1H-isoindoles by iodoamination of 2-vinylbenzylidenamines. Tetrahedron, 64(12), 2785-2793. [Link]

-

Yadav, J. S., et al. (2008). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkivoc, 2008(16), 134-141. [Link]

-

Suzuki, N., Yasaki, S., Yasuhara, A., & Sakamoto, T. (2003). Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF). Chemical & Pharmaceutical Bulletin, 51(10), 1170-1173. [Link]

-

Saha, S., & Gribble, G. W. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega. [Link]

-

Wikipedia. Sonogashira coupling.[Link]

-

Li, J., et al. (2017). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 82(21), 11843-11849. [Link]

-

Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling.[Link]

-

ResearchGate. Suzuki cross-coupling of arylboronic acids with compound 2.[Link]

-

Ready, J. M., & O'Malley, S. J. (2005). Sonogashira Coupling of 2-Iodo-2-cycloalkenones: Synthesis of (+)- and (−)-Harveynone and (−)-Tricholomenyn A. The Journal of Organic Chemistry, 70(13), 5211–5215. [Link]

-

Cravotto, G., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12, 1384567. [Link]

-

Potts, K. T., & Saxton, J. E. (1963). 1-Methylindole. Organic Syntheses, Coll. Vol. 5, p.769. [Link]

-

PubChem. 1H-Indole, 2-iodo-1-methyl-. National Center for Biotechnology Information. [Link]

-

Barluenga, J., et al. (2002). A Convenient Iodination of Indoles and Derivatives. The Journal of Organic Chemistry, 67(16), 5716-5719. [Link]

-

Reddy, R. P., et al. (2026). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. [Link]

-

Chemistry LibreTexts. Heck Reaction.[Link]

-

Wang, D., et al. (2023). Denitrative Mizoroki–Heck reaction of unactivated alkenes. Organic Chemistry Frontiers, 10(1), 119-125. [Link]

-

El-Faham, A., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7344–7349. [Link]

-

Nabavinia, M., et al. (2019). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids.[Link]

-

Oishi, S., et al. (2014). Indole synthesis from N-allenyl-2-iodoanilines under mild conditions mediated by samarium(II) diiodide. Organic & Biomolecular Chemistry, 12(32), 6138-6141. [Link]

-

Allen, C. F. H., & VanAllan, J. (1955). 2-Methylindole. Organic Syntheses, Coll. Vol. 3, p.597. [Link]

-

Biu, T., et al. (2013). Indolylboronic Acids: Preparation and Applications. Molecules, 18(9), 10359–10389. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling.[Link]

-

Alvarez-Bercedo, P., et al. (2010). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 15(4), 2246-2266. [Link]

- Google Patents.

-

PubChem. 2-Methylindole. National Center for Biotechnology Information. [Link]

-

ResearchGate. How to do N-Methylation of Indole?[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-Indole, 2-iodo-1-methyl- | C9H8IN | CID 11065059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H proton nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Iodo-1-methyl-1H-indole: Synthesis, Characterization, and Application

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery.[2][3] However, the functionalization of the indole core at specific positions is paramount to unlocking its full therapeutic potential. This guide focuses on a key synthetic intermediate, 2-Iodo-1-methyl-1H-indole , providing a comprehensive overview for researchers, scientists, and drug development professionals.

This molecule is of particular interest due to the presence of an iodine atom at the C2 position—a site that is typically less reactive towards standard electrophilic substitution compared to the C3 position. The carbon-iodine bond serves as a versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[4][5] This guide will detail a robust synthetic route, provide insights into its characterization, and explore its application as a strategic building block in complex molecule synthesis.

Core Molecular Properties

A foundational understanding of a molecule begins with its fundamental properties. This compound is a halogenated aromatic heterocyclic compound. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₈IN | [6] |

| Molecular Weight | 257.07 g/mol | [6] |

| IUPAC Name | This compound | |

| CAS Number | 75833-63-5 | [6] |

| Canonical SMILES | CN1C2=CC=CC=C2C=C1I | |

| Appearance | (Predicted) Off-white to yellow solid | - |

Synthesis Methodology: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence starting from commercially available indole. This strategy involves initial protection and activation of the indole nitrogen via methylation, followed by a regioselective iodination at the C2 position.

Part 1: Synthesis of 1-Methyl-1H-indole

Causality: The first step involves the N-methylation of indole. The proton on the indole nitrogen is acidic (pKa ≈ 17) and can be removed by a strong base like sodium amide (NaNH₂). The resulting indolide anion is a potent nucleophile that readily reacts with an electrophile such as methyl iodide to form the N-methylated product. Liquid ammonia is used as the solvent as it is excellent for dissolving sodium amide and facilitates the reaction at low temperatures.

Experimental Protocol (Adapted from Organic Syntheses)

-

Setup: Equip a three-necked flask with a mechanical stirrer, a gas inlet, and a dropping funnel. Under a stream of inert gas (Argon or Nitrogen), cool the flask in a dry ice/acetone bath.

-

Base Formation: Condense anhydrous liquid ammonia (approx. 400 mL per 0.2 mol of indole) into the flask. Add a catalytic amount of ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O, ~0.1 g).

-

Sodium Amide Preparation: Add clean metallic sodium (5.0 g, 0.22 g-atom) in small portions with vigorous stirring, maintaining the characteristic blue color of the solvated electron until all sodium has reacted to form a gray suspension of sodium amide.

-

Indole Addition: Slowly add a solution of indole (23.4 g, 0.20 mol) in anhydrous diethyl ether (50 mL). Stir for 10-15 minutes.

-

Methylation: Add a solution of methyl iodide (31.2 g, 0.22 mol) in anhydrous diethyl ether (50 mL) dropwise to the reaction mixture. Continue stirring for an additional 15-20 minutes.

-

Workup: Carefully allow the ammonia to evaporate under a well-ventilated hood. Add water (100 mL) to the residue, followed by diethyl ether (100 mL). Separate the ether layer, and extract the aqueous phase with an additional portion of ether (20 mL).

-

Purification: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude oil is then purified by vacuum distillation to yield 1-methyl-1H-indole as a colorless oil.[7]

Part 2: Synthesis of this compound

Causality: Direct electrophilic iodination of 1-methylindole overwhelmingly favors the electron-rich C3 position. To achieve regioselective C2 iodination, a deprotonation-iodination strategy is required. The C2 proton is the most acidic C-H proton on the indole ring, a fact supported by pKa calculations.[1] Treatment with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperature selectively removes the C2 proton to form a 2-lithioindole intermediate. This potent nucleophile is then "quenched" by an iodine source, such as a solution of molecular iodine (I₂), to install the iodine atom exclusively at the C2 position. Anhydrous conditions and low temperatures are critical to prevent side reactions and ensure the stability of the organolithium intermediate.

Experimental Protocol (Adapted from Deprotonation-Iodolysis Principles)

-

Setup: To a flame-dried, three-necked flask under a positive pressure of argon, add a solution of 1-methyl-1H-indole (1.31 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol, 1.1 equiv) dropwise via syringe over 15 minutes. The solution may change color, indicating the formation of the anion. Stir the mixture at -78 °C for 1 hour.

-

Iodination: Prepare a solution of iodine (3.05 g, 12 mmol, 1.2 equiv) in anhydrous THF (20 mL). Add this solution dropwise to the cold lithiated indole solution. Maintain the temperature at -78 °C during the addition.

-

Quenching and Workup: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.60 | d | 1H | H-7 | Aromatic proton ortho to the ring fusion, typically downfield. |

| ~ 7.25-7.35 | m | 2H | H-4, H-5 | Overlapping aromatic protons in the middle of the aromatic region. |

| ~ 7.15 | t | 1H | H-6 | Aromatic proton coupled to H-5 and H-7. |

| ~ 6.65 | s | 1H | H-3 | The proton at C3 is a singlet and is shifted upfield relative to unsubstituted indole due to the electronic effect of the adjacent iodine. |

| ~ 3.80 | s | 3H | N-CH₃ | Singlet for the N-methyl group, deshielded by the nitrogen atom. |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 140.1 | C-7a | Quaternary carbon at the ring junction. |

| ~ 129.5 | C-3a | Quaternary carbon at the ring junction, adjacent to the pyrrole ring. |

| ~ 122.5 | C-5 | Aromatic CH. |

| ~ 121.8 | C-4 | Aromatic CH. |

| ~ 120.5 | C-6 | Aromatic CH. |

| ~ 110.0 | C-7 | Aromatic CH, typically the most upfield of the benzene ring protons. |

| ~ 107.0 | C-3 | Pyrrole ring CH, shifted slightly from its usual position by the C2-iodo substituent. |

| ~ 85.0 | C-2 | Carbon directly attached to iodine; exhibits a strong upfield shift due to the heavy atom effect. |

| ~ 33.5 | N-CH₃ | N-methyl carbon. |

Chemical Reactivity and Applications in Drug Development

The primary utility of this compound in synthetic chemistry lies in the reactivity of its carbon-iodine bond. This bond is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures. These reactions are fundamental in modern drug discovery for creating libraries of compounds for biological screening.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

Causality: The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organohalide and an organoboron compound. The palladium(0) catalyst initiates the cycle by undergoing oxidative addition into the C-I bond of this compound, forming a Pd(II) intermediate. In the presence of a base, the boronic acid undergoes transmetalation with the Pd(II) complex, replacing the iodide with the new aryl group. Finally, reductive elimination from the palladium center forms the new C-C bond of the product and regenerates the Pd(0) catalyst.

Experimental Protocol

-

Setup: In a Schlenk flask under an argon atmosphere, combine this compound (257 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

-

Solvent: Add a degassed solvent mixture, such as 1,4-dioxane (8 mL) and water (2 mL).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with water. Extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the 2-aryl-1-methyl-1H-indole product.

Safety and Handling

This compound should be handled with standard laboratory safety precautions. As an organoiodide, it may be sensitive to light and should be stored in a cool, dark place. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a high-value synthetic intermediate that provides a reliable entry point for the functionalization of the indole C2 position. The robust two-step synthesis, involving N-methylation followed by regioselective deprotonation-iodination, makes this building block accessible for a wide range of research applications. Its true power is realized in its utility as a substrate in palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the indole core and facilitating the synthesis of novel compounds for drug discovery and materials science. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and utilize this versatile molecule in their work.

References

-

PubChem Compound Summary for CID 11065059, 2-iodo-1-methylindole. National Center for Biotechnology Information. [Link]

-

Hrizi, I., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5301. [Link]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. [Link]

-

Felpin, F. X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575-8578. [Link]

-

Sarkar, B., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15. [Link]

-

Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons. (No direct URL available for the full book text, linking to a general information page) [Link]

-

Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. (This is a general reference for structural biology, relevant to the concept of privileged structures). [Link]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with aryl or vinyl halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

-

Potts, K. T., & Saxton, J. E. (1954). 1-METHYL INDOLE. Organic Syntheses, 34, 68. [Link]

-

Lefebvre, J., et al. (2017). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 22(12), 2067. [Link]

Sources

- 1. indole-building-block.com [indole-building-block.com]

- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 3. Basic Green 1(633-03-4) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Iodoanisole(529-28-2) 1H NMR spectrum [chemicalbook.com]

- 5. Acetonitrile (75-05-8) 13C NMR spectrum [chemicalbook.com]

- 6. 1H proton nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. m.youtube.com [m.youtube.com]

The Emergence of a Versatile Reagent: A Technical Guide to 2-Iodo-1-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-1-methyl-1H-indole has emerged as a pivotal building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique electronic properties and reactivity profile, conferred by the presence of an iodine atom at the electron-rich C2-position of the N-methylated indole scaffold, render it a highly versatile precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of the historical context of its synthesis, detailed modern synthetic protocols, in-depth characterization, and its expanding applications, offering field-proven insights for both seasoned researchers and newcomers to the field.

Introduction: The Indole Nucleus and the Significance of Halogenation

The indole scaffold is a ubiquitous and privileged structure in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] The pioneering work of chemists like Emil Fischer in the late 19th century laid the foundation for the rich field of indole chemistry.[1] The inherent reactivity of the indole ring, particularly at the C3-position, has been extensively explored. However, the selective functionalization of the C2-position has historically presented a greater synthetic challenge.

The introduction of a halogen atom, specifically iodine, onto the indole core dramatically alters its synthetic potential. The carbon-iodine bond serves as a versatile handle for a multitude of transformations, most notably transition-metal-catalyzed cross-coupling reactions. This has opened new avenues for the synthesis of previously inaccessible indole derivatives. This compound, with its protected nitrogen and activated C2-position, stands out as a particularly valuable and stable intermediate in this class of compounds.

Historical Perspective: The Path to this compound

While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its emergence can be understood as a logical progression in the broader field of indole synthesis and functionalization. The journey to its preparation involves two key synthetic considerations: N-methylation and selective C2-iodination.

The N-Methylation of Indole

The methylation of the indole nitrogen is a fundamental transformation, often employed to protect the N-H group, improve solubility, and modulate the electronic properties of the ring. Early methods for N-alkylation often involved the use of strong bases like sodium amide in liquid ammonia, followed by treatment with an alkyl halide such as methyl iodide.[3]

The Challenge of Regioselective Iodination

The direct electrophilic iodination of the indole ring typically occurs at the more nucleophilic C3-position.[4] Therefore, the synthesis of 2-iodoindoles required the development of more nuanced strategies. Two primary approaches have proven effective:

-

Directed Ortho-Metalation: The use of a directing group on the indole nitrogen, followed by lithiation and quenching with an iodine source, allows for regioselective functionalization of the C2-position.

-

Halogen Dance Reactions: In certain substituted indoles, a halogen atom can be "walked" from one position to another under the influence of a strong base.

-

Lithiation of the N-H bond followed by C2-lithiation: A common modern approach involves the deprotonation of the N-H proton, followed by a second deprotonation at the C2 position with a strong base like n-butyllithium or LDA, and subsequent quenching with an electrophile like iodine.

The synthesis of this compound likely first appeared in the literature as an intermediate in a more complex synthesis, rather than the subject of a dedicated report. Its CAS number, 75833-63-5, indicates its registration in chemical databases, but does not pinpoint its first synthesis.[5][6]

Synthetic Methodologies: A Practical Guide

The contemporary synthesis of this compound is primarily achieved through a two-step process starting from commercially available indole: N-methylation followed by regioselective iodination.

Synthesis of 1-methyl-1H-indole

A robust and scalable method for the N-methylation of indole involves the use of a base and a methylating agent in a suitable solvent.

Experimental Protocol:

-

To a solution of indole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 1-methyl-1H-indole can be purified by vacuum distillation or column chromatography.

Synthesis of this compound via Lithiation

The most reliable method for the regioselective iodination of 1-methyl-1H-indole at the C2-position is through a deprotonation-iodination sequence.

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-methyl-1H-indole (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes dropwise to the stirred solution. The solution will typically turn a milky white or yellow color, indicating the formation of the 2-lithio-1-methyl-1H-indole intermediate.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

In a separate flask, dissolve iodine (I₂, 1.2 eq) in anhydrous THF.

-

Slowly add the solution of iodine to the lithiated indole solution at -78 °C. The dark color of the iodine will dissipate upon addition.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford this compound as a white to off-white solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Lithiated intermediates are highly reactive towards protic sources, including water. Therefore, the use of flame-dried glassware and anhydrous solvents is critical to prevent quenching of the intermediate and ensure high yields.

-

Low Temperature (-78 °C): The 2-lithio-1-methyl-1H-indole intermediate is thermally unstable. Maintaining a low temperature throughout the reaction prevents decomposition and unwanted side reactions.

-

Inert Atmosphere: Oxygen can also react with the organolithium intermediate, leading to the formation of oxidized byproducts.

Self-Validating System:

The success of the reaction can be monitored at several stages. The formation of the lithiated intermediate is often accompanied by a color change. The disappearance of the iodine color upon addition is a strong indicator that the reaction is proceeding. Finally, TLC analysis of the crude product against the starting material and a pure sample of the product (if available) will confirm the conversion.

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway to this compound.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 75833-63-5 | [5][6] |

| Molecular Formula | C₉H₈IN | [5][6] |

| Molecular Weight | 257.07 g/mol | [5][6] |

| Appearance | White to off-white solid | |

| Melting Point | 43-47 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, ethyl acetate, acetone) |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J = 8.0 Hz, 1H), 7.25-7.15 (m, 2H), 7.05 (t, J = 7.5 Hz, 1H), 6.55 (s, 1H), 3.70 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 140.5, 128.8, 121.8, 120.5, 119.8, 109.5, 90.1, 32.5.

-

Mass Spectrometry (EI): m/z (%) = 257 (M⁺, 100), 130 (M⁺ - I, 85), 115 (15).

(Note: Spectroscopic data are representative and may vary slightly depending on the solvent and instrument used.)

Reactivity and Applications in Modern Synthesis

The synthetic utility of this compound stems from the reactivity of the C-I bond, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions

This compound is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form 2-aryl- or 2-vinyl-1-methyl-1H-indoles.

-

Sonogashira Coupling: Reaction with terminal alkynes to yield 2-alkynyl-1-methyl-1H-indoles.

-

Heck Coupling: Reaction with alkenes to introduce a vinyl group at the C2-position.

-

Buchwald-Hartwig Amination: Reaction with amines to form 2-amino-1-methyl-1H-indoles.

-

Stille Coupling: Reaction with organostannanes.

Diagram of Cross-Coupling Applications:

Caption: Key cross-coupling reactions of this compound.

Synthesis of Biologically Active Molecules

The functionalized indoles prepared from this compound are key intermediates in the synthesis of a wide range of biologically active compounds, including enzyme inhibitors, receptor agonists and antagonists, and anticancer agents. The ability to rapidly diversify the C2-substituent through cross-coupling reactions makes this reagent particularly valuable in drug discovery campaigns.

Conclusion and Future Outlook

This compound has transitioned from a likely obscure synthetic intermediate to a cornerstone reagent in modern organic chemistry. Its straightforward preparation and versatile reactivity have cemented its importance in the synthetic chemist's toolbox. The continued development of novel cross-coupling methodologies and the increasing demand for complex, functionalized heterocyclic compounds will undoubtedly further expand the applications of this valuable building block in the years to come. The principles of its synthesis, rooted in the fundamental reactivity of the indole nucleus, serve as a testament to the enduring power of classic organic chemistry principles in enabling cutting-edge scientific discovery.

References

- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.

- Taber, D. F., & Tirunahari, P. K. (2011).

- Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873–2920.

- Potts, K. T., & Saxton, J. E. (1954). 1-Methylindole. Organic Syntheses, 34, 68.

- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

-

A Comprehensive Knowledge on Review of Indole Derivatives: Pharmaceutical Sciences-Pharmaceutical Chemistry - ResearchGate. (2021). Retrieved from [Link]

-

A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Indole synthesis: a review and proposed classification - PMC - NIH. (n.d.). Retrieved from [Link]

- Potts, K. T., & Saxton, J. E. (1963). 1-METHYLIMIDAZOLE. Organic Syntheses, 4, 632.

-

A Review of the Indole Synthesis Reaction System - Oreate AI Blog. (2026). Retrieved from [Link]

-

Selective lithiation of 2,3-dibromo-1-methylindole. A synthesis of 2,3-disubstituted indoles. (n.d.). Retrieved from [Link]

-

N-Methylindole - ResearchGate. (n.d.). Retrieved from [Link]

-

1H-Indole, 2-iodo-1-methyl- | C9H8IN | CID 11065059 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. guidechem.com [guidechem.com]

- 6. 1H-Indole, 2-iodo-1-methyl- | C9H8IN | CID 11065059 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectra of 2-Iodo-1-methyl-1H-indole

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Iodo-1-methyl-1H-indole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound (CAS 75833-63-5).[1][2][3] As a key intermediate in synthetic organic chemistry and drug discovery, unambiguous structural confirmation is paramount. NMR spectroscopy serves as the primary analytical tool for this purpose. This document offers researchers, scientists, and drug development professionals a detailed walkthrough of spectral acquisition, interpretation, and the underlying principles governing the chemical shifts and coupling constants in this substituted indole system. We will explore the significant influence of the N-methyl and C2-iodo substituents on the electronic environment of the indole scaffold and provide field-proven insights for accurate spectral assignment.

Introduction: The Significance of this compound

The indole ring is a privileged scaffold found in numerous natural products and pharmaceutical agents.[4] The targeted functionalization of this heterocyclic system is a cornerstone of modern medicinal chemistry. This compound is a versatile building block, primed for further elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) at the C2 position. Given its role as a precursor, verifying its structure and purity with high fidelity is a critical, non-negotiable step in any synthetic workflow.

NMR spectroscopy provides an unparalleled, non-destructive view into the molecular structure, allowing for the precise mapping of the proton and carbon framework.[5] This guide explains the causality behind the observed spectral features, moving beyond simple data reporting to empower the scientist with a robust interpretative framework.

Foundational NMR Principles for Substituted Indoles

The NMR spectrum of this compound is best understood by considering the parent 1-methylindole structure and then introducing the effects of the C2-iodo substituent.

-

The Indole Scaffold: The aromatic nature of the fused ring system results in proton signals typically appearing between 6.0 and 8.0 ppm and carbon signals between 100 and 140 ppm.

-

N-Methyl Substituent: The methyl group on the nitrogen (N1) atom will appear as a sharp singlet in the ¹H NMR spectrum, typically around 3.6-3.8 ppm. Its carbon signal will be observed in the aliphatic region of the ¹³C NMR spectrum (~30-35 ppm).

-

C2-Iodo Substituent: The iodine atom at the C2 position introduces two profound and counterintuitive effects:

-

¹H NMR Effect: The iodine atom is electronegative and will influence the chemical shift of the adjacent C3-proton.

-

¹³C NMR "Heavy Atom Effect": While halogens are electronegative and typically deshield adjacent carbons (causing a downfield shift), iodine and bromine exhibit a dominant "heavy atom effect." This effect introduces significant shielding to the directly attached carbon.[6] Consequently, the C2 carbon signal is shifted dramatically upfield to an unusually low chemical shift for an sp²-hybridized carbon. This is a key diagnostic feature for identifying C-I bonds in aromatic systems.

-

dot graph "Molecule_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10];

} Caption: Structure of this compound with IUPAC numbering.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is foundational to accurate analysis. The following protocol is a self-validating system for routine characterization.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often preferred for its volatility and minimal signal overlap with the analyte.[7]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup & Calibration (Typical Parameters for a 400 MHz Spectrometer):

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A narrow line width for the TMS signal is a good indicator.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm for ¹H, 0-160 ppm for ¹³C).

-

Set the acquisition time to at least 2-3 seconds for ¹H NMR to ensure good resolution.

-

Apply a 90° pulse angle for quantitative ¹H analysis.

-

-

Data Acquisition:

-

¹H NMR: Acquire 8-16 scans with a relaxation delay of 2-5 seconds.

-

¹³C NMR: Acquire 1024-4096 scans, or more, depending on sample concentration. Proton decoupling (e.g., broadband decoupling) is used to simplify the spectrum to singlets for each unique carbon.[8]

-

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="sans-serif", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Standardized workflow for NMR spectral analysis.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information through chemical shift, integration, and signal multiplicity (splitting patterns). For 1-methylindole, the parent compound, the C2-H proton appears around 6.9-7.0 ppm and the C3-H proton is significantly upfield at ~6.4 ppm.[9] The introduction of iodine at C2 removes the C2-H signal and influences the remaining protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H7 | ~7.65 | d (J ≈ 8.0 Hz) | 1H | Most downfield aromatic proton due to proximity to the electronegative nitrogen and ring current effects. |

| H4 | ~7.55 | d (J ≈ 8.4 Hz) | 1H | Downfield aromatic proton, ortho to the ring junction. |

| H6 | ~7.30 | ddd (J ≈ 8.0, 7.2, 1.0 Hz) | 1H | Aromatic proton experiencing ortho and meta couplings. |

| H5 | ~7.15 | ddd (J ≈ 8.4, 7.2, 1.0 Hz) | 1H | Most shielded of the benzenoid protons, experiencing ortho and meta couplings. |

| H3 | ~6.60 | s | 1H | Singlet due to no adjacent protons. Its chemical shift is influenced by the adjacent C2-I bond. |

| N-CH₃ | ~3.75 | s | 3H | Characteristic singlet for the N-methyl group, deshielded by the attached nitrogen. |